molecular formula C9H17NO2 B2643023 3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1934368-42-9

3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane

Cat. No.: B2643023
CAS No.: 1934368-42-9
M. Wt: 171.24
InChI Key: SFEVPUHGVNGPRA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom and two oxygen atoms within a spiro ring system.

Scientific Research Applications

3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties

Safety and Hazards

The compound has been classified as a danger according to GHS05 and GHS07 . It may cause skin irritation (H315), serious eye irritation (H318), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol. This reaction yields an intermediate, which can then be further reacted with various amines to produce the desired spirocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The nitrogen and oxygen atoms in the ring system can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for condensation reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spirocyclic derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the spiro ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2)5-9(7-12-8)6-10-3-4-11-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVPUHGVNGPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CNCCO2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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